![molecular formula C17H22N2O2 B5819331 N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)
N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide
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Overview
Description
“N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide” is a complex organic compound. It contains functional groups such as an amide and a quinoline . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the quinoline and amide functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the quinoline group could undergo electrophilic substitution .Scientific Research Applications
Pharmaceutical Research: Antioxidant Drug Development
N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide: has shown promise in the development of drugs with antioxidant activity . The compound’s ability to reduce the level of intracellular reactive oxygen species and bind superoxide makes it a potential candidate for therapeutic applications targeting oxidative stress-related diseases.
Biochemical Assays: Enzymatic Activity Measurement
The compound has been utilized in enzymatic assay systems for the quantification of biochemical substances like 4-aminobutyric acid (GABA) . By reacting with GABA aminotransferase, it plays a crucial role in the measurement of enzyme activities, which is vital for understanding various biochemical pathways.
Organic Synthesis: Functional Polymer Development
In the field of organic polymers, N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide can be used to create functional polymers with reactive groups . These polymers have applications in chemical and biochemical processes, serving as polymeric reagents or supports.
Chemical Education: Reaction Mechanism Illustration
This compound can be used to illustrate various reaction mechanisms in educational settings, such as free radical bromination and nucleophilic substitution . It serves as an example to teach students about the stability and reactivity of different chemical structures.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-6-16(20)19(5-2)11-14-10-13-9-12(3)7-8-15(13)18-17(14)21/h7-10H,4-6,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLVWFYCKOALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC)CC1=CC2=C(C=CC(=C2)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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